N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with formic acid or other suitable aldehydes.
Alkylation: The benzimidazole core is then alkylated using an appropriate alkylating agent to introduce the N-methyl group.
Cyclopentyloxy substitution:
Isonicotinamide formation: The final step involves coupling the substituted benzimidazole with isonicotinic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide: can be compared with other benzimidazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isonicotinamide moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-cyclopentyloxy-N-methylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-24(13-18-22-16-8-4-5-9-17(16)23-18)20(25)14-10-11-21-19(12-14)26-15-6-2-3-7-15/h4-5,8-12,15H,2-3,6-7,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOVOTJHBZDIPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1)C(=O)C3=CC(=NC=C3)OC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.